molecular formula C10H22N3O2+ B11598703 N,N-diethyl-2-{[(2E)-2-(hydroxyimino)propanoyl]amino}-N-methylethanaminium

N,N-diethyl-2-{[(2E)-2-(hydroxyimino)propanoyl]amino}-N-methylethanaminium

Cat. No.: B11598703
M. Wt: 216.30 g/mol
InChI Key: SOLRSENMKNHUKX-UHFFFAOYSA-O
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Description

N,N-diethyl-2-{[(2E)-2-(hydroxyimino)propanoyl]amino}-N-methylethanaminium is a complex organic compound with a unique structure that includes both amine and oxime functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-{[(2E)-2-(hydroxyimino)propanoyl]amino}-N-methylethanaminium typically involves multiple steps:

    Formation of the oxime group: This can be achieved by reacting a ketone or aldehyde with hydroxylamine under acidic or basic conditions.

    Amidation: The oxime is then reacted with an appropriate amine, such as N,N-diethyl-N-methylethanamine, under conditions that promote amide bond formation.

    Quaternization: The final step involves the quaternization of the amine group to form the ammonium ion.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-{[(2E)-2-(hydroxyimino)propanoyl]amino}-N-methylethanaminium can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for nucleophilic substitution often involve the use of alkyl halides or sulfonates.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-2-{[(2E)-2-(hydroxyimino)propanoyl]amino}-N-methylethanaminium has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-{[(2E)-2-(hydroxyimino)propanoyl]amino}-N-methylethanaminium involves its interaction with biological targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites, while the amine groups can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-2-{[(2E)-2-(hydroxyimino)propanoyl]amino}-N-methylethanaminium is unique due to its combination of oxime and quaternary ammonium groups. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.

Properties

Molecular Formula

C10H22N3O2+

Molecular Weight

216.30 g/mol

IUPAC Name

diethyl-[2-[[(2E)-2-hydroxyiminopropanoyl]amino]ethyl]-methylazanium

InChI

InChI=1S/C10H21N3O2/c1-5-13(4,6-2)8-7-11-10(14)9(3)12-15/h5-8H2,1-4H3,(H-,11,14,15)/p+1

InChI Key

SOLRSENMKNHUKX-UHFFFAOYSA-O

Isomeric SMILES

CC[N+](C)(CC)CCNC(=O)/C(=N/O)/C

Canonical SMILES

CC[N+](C)(CC)CCNC(=O)C(=NO)C

Origin of Product

United States

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